4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile, also known as Tofacitinib, is a small molecule medication primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It acts as a Janus kinase inhibitor, modulating the immune response by interfering with the signaling pathways involved in inflammation.
Tofacitinib is classified as a Janus kinase inhibitor and belongs to the category of immunosuppressants. Its development was aimed at providing a targeted therapy for patients who do not respond well to traditional disease-modifying antirheumatic drugs (DMARDs). The compound was first synthesized and described in patent literature, which outlines its chemical structure and potential therapeutic applications .
The synthesis of 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile involves several key steps. The process typically starts with the preparation of intermediates through various chemical reactions, including amination and cyclization reactions.
The detailed procedures are often described in patents, which provide insights into reaction conditions, solvents, and catalysts used .
The molecular formula for 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile is , with a molecular weight of approximately 504.49 g/mol.
The 3D conformation can be analyzed using computational chemistry methods to predict interactions with biological targets.
Tofacitinib undergoes various chemical reactions that are critical for its efficacy and stability:
Understanding these reactions is essential for optimizing its formulation and improving its pharmacokinetic properties .
Tofacitinib exerts its therapeutic effects by selectively inhibiting Janus kinases (JAKs), particularly JAK1 and JAK3. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses.
The result is a significant reduction in inflammation and immune-mediated damage in affected tissues.
Tofacitinib is typically presented as a white to off-white powder.
Tofacitinib is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other autoimmune disorders and inflammatory conditions due to its targeted mechanism of action .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: